molecular formula C16H18N2O4S B12764966 4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole;(E)-but-2-enedioic acid CAS No. 131028-56-3

4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole;(E)-but-2-enedioic acid

Cat. No.: B12764966
CAS No.: 131028-56-3
M. Wt: 334.4 g/mol
InChI Key: LJDFNRQNBTVCTH-WLHGVMLRSA-N
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Description

4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole;(E)-but-2-enedioic acid is a complex organic compound that features a unique combination of an imidazole ring and a butenedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions to form the imidazole ring . The benzylsulfanylmethyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The benzylsulfanylmethyl group can interact with biological membranes, altering their properties and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Shares the imidazole ring but lacks the benzylsulfanylmethyl group.

    Thiazole: Contains a sulfur atom in the ring but has different chemical properties.

    Oxazole: Similar ring structure but with an oxygen atom instead of sulfur.

Uniqueness

4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole is unique due to the presence of both the benzylsulfanylmethyl group and the imidazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

CAS No.

131028-56-3

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole;(E)-but-2-enedioic acid

InChI

InChI=1S/C12H14N2S.C4H4O4/c1-10-12(14-9-13-10)8-15-7-11-5-3-2-4-6-11;5-3(6)1-2-4(7)8/h2-6,9H,7-8H2,1H3,(H,13,14);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

LJDFNRQNBTVCTH-WLHGVMLRSA-N

Isomeric SMILES

CC1=C(N=CN1)CSCC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=C(N=CN1)CSCC2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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